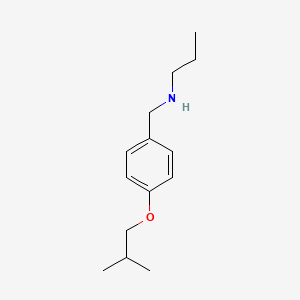

N-(4-Isobutoxybenzyl)-1-propanamine

Description

Reductive Amination: The Synthetic Pathway

The most direct and common synthesis of N-(4-Isobutoxybenzyl)-1-propanamine involves a two-step, one-pot process known as reductive amination. libretexts.orgyoutube.com This process begins with the reaction of 4-isobutoxybenzaldehyde (B95670) and 1-propanamine. The amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form an imine intermediate. The subsequent reduction of this imine, often with a mild reducing agent like sodium borohydride (B1222165), yields the final secondary amine product, this compound. youtube.com

The reaction can be catalyzed by various metals, with ruthenium, palladium, and nickel complexes showing efficacy in similar syntheses. google.comorganic-chemistry.orgnih.gov The choice of catalyst and reaction conditions can be optimized to achieve high yields. nih.gov

Interactive Table 1: Synthesis of this compound

| Reactant 1 | Reactant 2 | Key Intermediate | Reaction Type | Final Product |

| 4-Isobutoxybenzaldehyde | 1-Propanamine | N-(4-isobutoxybenzylidene)propan-1-amine (Imine) | Reductive Amination | This compound |

Structural Components and Their Significance

The two main structural components of the molecule, the isobutoxybenzyl moiety and the n-propylamine group, are common in various areas of chemical research. The substituted benzyl (B1604629) group is a frequent pharmacophore in medicinal chemistry, and the secondary amine linkage is a key structural element in many biologically active compounds and functional materials.

Structure

3D Structure

Properties

IUPAC Name |

N-[[4-(2-methylpropoxy)phenyl]methyl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO/c1-4-9-15-10-13-5-7-14(8-6-13)16-11-12(2)3/h5-8,12,15H,4,9-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRJVQNMJFISESN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=CC=C(C=C1)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of N 4 Isobutoxybenzyl 1 Propanamine

Established Synthetic Pathways and Reaction Sequences

The most prominent and well-established method for the synthesis of N-(4-Isobutoxybenzyl)-1-propanamine is through reductive amination . This versatile and widely used reaction involves two key sequential transformations in a one-pot or stepwise manner: the formation of an imine intermediate followed by its reduction to the target amine.

The reaction sequence commences with the condensation of a carbonyl compound, in this case, 4-isobutoxybenzaldehyde (B95670) , with a primary amine, 1-propanamine . This reaction forms the corresponding imine, N-(4-isobutoxybenzylidene)propan-1-amine . The formation of the imine is typically catalyzed by an acid and involves the elimination of a water molecule.

Following the formation of the imine, a reducing agent is introduced to selectively reduce the C=N double bond to a C-N single bond, yielding the final product, this compound. A variety of reducing agents can be employed for this purpose, with common choices including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) nih.gov. Catalytic hydrogenation over a metal catalyst, such as palladium on carbon (Pd/C) or nickel, is also a highly effective method. sci-hub.se

Step 1: Imine Formation 4-Isobutoxybenzaldehyde + 1-Propanamine ⇌ N-(4-isobutoxybenzylidene)propan-1-amine + H₂O

Step 2: Reduction N-(4-isobutoxybenzylidene)propan-1-amine + [Reducing Agent] → this compound

Exploration of Alternative Synthetic Strategies and Route Design

While reductive amination is the most direct approach, alternative synthetic strategies can be envisaged for the synthesis of this compound, particularly to circumvent potential side reactions or to explore different precursor availability.

One such alternative is the N-alkylation of 1-propanamine with a suitable 4-isobutoxybenzyl halide, such as 4-isobutoxybenzyl bromide or 4-isobutoxybenzyl chloride . This method involves a nucleophilic substitution reaction where the nitrogen atom of 1-propanamine attacks the benzylic carbon of the halide, displacing the halogen atom. A base is typically required to neutralize the hydrogen halide formed during the reaction and to prevent the protonation of the starting amine, which would render it non-nucleophilic. A significant challenge with this method is the potential for over-alkylation, leading to the formation of the tertiary amine and quaternary ammonium (B1175870) salts as byproducts. nih.gov Careful control of stoichiometry and reaction conditions is crucial to favor mono-alkylation.

Another potential, though less direct, route is the Gabriel synthesis . This multi-step process begins with the alkylation of potassium phthalimide (B116566) with 4-isobutoxybenzyl halide. The resulting N-(4-isobutoxybenzyl)phthalimide is then subjected to hydrazinolysis (using hydrazine) or acidic hydrolysis to cleave the phthalimide group and liberate the primary amine, which in this adapted sequence would be 4-isobutoxybenzylamine. This intermediate could then be reacted with propanal via reductive amination to yield the final product. While this method is effective for preparing primary amines and avoids over-alkylation, its multi-step nature makes it less atom-economical compared to direct reductive amination. bldpharm.com

Optimization of Reaction Conditions for Improved Yield and Selectivity

The efficiency of the synthesis of this compound, particularly via reductive amination, is highly dependent on the careful optimization of several reaction parameters to maximize yield and selectivity.

Catalyst Selection: In catalytic hydrogenation, the choice of catalyst is critical. Catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel are commonly used. The catalyst loading and activity can influence the reaction rate and the potential for side reactions, such as the reduction of the aromatic ring at high pressures and temperatures. For chemical reductions, the choice of reducing agent is paramount. Sodium cyanoborohydride (NaBH₃CN) is often favored due to its mildness and its ability to selectively reduce the iminium ion in the presence of the starting aldehyde. nih.gov Sodium triacetoxyborohydride (NaBH(OAc)₃) is another effective and less toxic alternative. nih.gov

Solvent Effects: The solvent plays a crucial role in both the imine formation and the reduction steps. Protic solvents like methanol (B129727) or ethanol (B145695) can facilitate imine formation by solvating the transition state and the water byproduct. However, the choice of solvent must be compatible with the reducing agent. For instance, NaBH₄ can react with protic solvents, so aprotic solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) are sometimes preferred.

Temperature and pH: The reaction temperature influences the rate of both imine formation and reduction. Mild temperatures are generally preferred to minimize side reactions. The pH of the reaction medium is also a critical factor, especially for reductive aminations using cyanoborohydride, which are typically carried out under mildly acidic conditions (pH 5-6) to promote imine formation without significantly decomposing the reducing agent.

| Parameter | Condition | Effect on Yield and Selectivity |

| Reducing Agent | NaBH₄, NaBH₃CN, NaBH(OAc)₃, H₂/Catalyst | Choice affects selectivity towards imine reduction and tolerance of other functional groups. |

| Catalyst (for hydrogenation) | Pd/C, PtO₂, Raney Ni | Activity and loading impact reaction rate and potential for over-reduction. |

| Solvent | Methanol, Ethanol, THF, DCM | Influences solubility of reactants and intermediates, and compatibility with the reducing agent. |

| Temperature | Room temperature to reflux | Affects reaction rate; higher temperatures may lead to side products. |

| pH | Acidic to neutral | Crucial for imine formation and stability of the reducing agent. |

| This table presents a generalized overview of the impact of various reaction conditions on the synthesis of secondary amines via reductive amination. |

Characterization and Reactivity of Key Synthetic Intermediates

The primary synthetic intermediate in the reductive amination pathway to this compound is the imine, N-(4-isobutoxybenzylidene)propan-1-amine . The characterization of this intermediate is essential to confirm its formation and purity before proceeding to the reduction step.

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would show a characteristic singlet for the imine proton (CH=N) in the region of 8-9 ppm. The signals corresponding to the isobutoxy and propyl groups would also be present and distinct from those of the starting materials. ¹³C NMR spectroscopy would reveal a signal for the imine carbon (C=N) typically in the range of 160-170 ppm.

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1650-1690 cm⁻¹ corresponding to the C=N stretching vibration is a key diagnostic feature for the formation of the imine.

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the calculated molecular weight of the imine, confirming its identity.

Reactivity: The key reactive site of the imine intermediate is the electrophilic carbon atom of the C=N double bond. This site is susceptible to nucleophilic attack by hydride donors (the reducing agents), leading to the formation of the desired secondary amine. The reactivity of the imine can be influenced by the electronic nature of the substituents on the aromatic ring. The electron-donating isobutoxy group at the para position increases the electron density on the benzene (B151609) ring, which can slightly modulate the electrophilicity of the imine carbon.

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of amines to develop more sustainable and environmentally benign processes. nih.gov

Use of Greener Solvents: Traditional organic solvents often used in synthesis, such as chlorinated hydrocarbons, are being replaced by greener alternatives. For the synthesis of this compound, the use of water, ethanol, or solvent-free conditions could be explored. scispace.com Water is a particularly attractive solvent due to its non-toxic, non-flammable, and inexpensive nature.

Catalytic Approaches: The use of catalysts is a cornerstone of green chemistry as it reduces the need for stoichiometric reagents and often leads to higher selectivity and milder reaction conditions. The development of highly active and recyclable heterogeneous catalysts for reductive amination is an area of active research. For instance, iron-based catalysts are being investigated as a more sustainable alternative to precious metal catalysts like palladium and platinum. researchgate.net

Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers a highly selective and environmentally friendly approach to amine synthesis. nih.gov Amine dehydrogenases (AmDHs) and imine reductases (IREDs) are classes of enzymes that can catalyze reductive amination reactions with high enantioselectivity, often in aqueous media under mild conditions. researchgate.netresearchgate.net The application of such enzymes could provide a green route to this compound, potentially with control over stereochemistry if a chiral center were present. The reverse reaction of N-substituted formamide (B127407) deformylase has also been explored for the synthesis of N-benzyl carboxamides, suggesting the potential for enzymatic routes in related transformations. nih.gov

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Prevention | Optimizing reactions to minimize byproduct formation. |

| Atom Economy | Favoring one-pot reactions like reductive amination over multi-step syntheses. |

| Less Hazardous Chemical Syntheses | Replacing toxic reagents like sodium cyanoborohydride with greener alternatives. |

| Safer Solvents and Auxiliaries | Utilizing water, ethanol, or solvent-free conditions. scispace.com |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Potentially deriving 4-isobutoxybenzaldehyde from bio-based sources. |

| Reduce Derivatives | Avoiding protecting groups through selective synthesis methods. |

| Catalysis | Employing heterogeneous catalysts or biocatalysts for improved efficiency and recyclability. researchgate.netnih.gov |

Chemical Reactivity and Transformation Mechanisms of N 4 Isobutoxybenzyl 1 Propanamine

Fundamental Reaction Mechanisms Involving the Amine Functionality

The secondary amine group in N-(4-Isobutoxybenzyl)-1-propanamine is characterized by a nitrogen atom with a lone pair of electrons, rendering it both basic and nucleophilic. numberanalytics.comlibretexts.org These characteristics are central to its reactivity.

The lone pair of electrons on the nitrogen atom makes the amine an effective nucleophile, capable of attacking electron-deficient centers. numberanalytics.com This reactivity is fundamental to a variety of chemical transformations.

Alkylation: As a nucleophile, the secondary amine can react with alkyl halides in a nucleophilic substitution reaction. ncert.nic.ingeeksforgeeks.org This reaction, if carried out with an appropriate alkylating agent, would lead to the formation of a tertiary amine. Further reaction can lead to a quaternary ammonium (B1175870) salt. msu.educhemistrystudent.com The reaction proceeds via an SN2 mechanism, where the amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. msu.edu

Acylation: Reaction with acyl chlorides or acid anhydrides results in the formation of an amide. ncert.nic.inpressbooks.pub This nucleophilic acyl substitution is a common transformation for primary and secondary amines. The reaction is typically conducted in the presence of a base to neutralize the HCl by-product, driving the reaction to completion. ncert.nic.in

Reaction with Carbonyl Compounds: Secondary amines react with aldehydes and ketones to form enamines. lumenlearning.com This reaction involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the C=C-N linkage characteristic of an enamine.

The expected products of these nucleophilic reactions are summarized in the table below.

| Reagent Type | Example Reagent | Expected Product with this compound |

| Alkyl Halide | Methyl Iodide (CH₃I) | N-(4-Isobutoxybenzyl)-N-methyl-1-propanamine |

| Acyl Chloride | Acetyl Chloride (CH₃COCl) | N-(4-Isobutoxybenzyl)-N-propanoyl-1-propanamine |

| Ketone | Acetone | Enamine derivative |

While amines are predominantly nucleophilic, their reaction with certain strong electrophiles can be considered. However, direct electrophilic attack on the amine nitrogen is less common than its nucleophilic reactions. More relevant are reactions where the amine influences the electrophilic substitution on the aromatic ring, a topic discussed in section 3.2.

One notable reaction involving an electrophile is the reaction with nitrous acid (HNO₂). Secondary amines react with nitrous acid to form N-nitrosamines. lumenlearning.com

Reactions at the Isobutoxybenzyl Moiety

The isobutoxybenzyl group consists of a benzene (B151609) ring substituted with an isobutoxy group and a methylene (B1212753) group attached to the amine nitrogen. This part of the molecule offers several sites for chemical transformation.

Cleavage of the Benzyl (B1604629) Ether: The ether linkage, specifically a benzyl ether, can be cleaved under various conditions.

Acidic Hydrolysis: Ethers can be cleaved by heating with strong acids such as HBr or HI. ck12.org The reaction is initiated by the protonation of the ether oxygen, making the adjacent carbon more susceptible to nucleophilic attack by the halide ion. stackexchange.com This would result in the formation of 4-isobutoxybenzyl alcohol or its corresponding halide and 1-propanamine.

Catalytic Hydrogenolysis: A common and mild method for cleaving benzyl ethers is catalytic hydrogenation. youtube.comyoutube.com Using a catalyst such as palladium on carbon (Pd/C) and a source of hydrogen (H₂ gas or a transfer agent), the C-O bond can be reductively cleaved to yield 4-isobutyltoluene and 1-propanamine. youtube.com This method is often preferred due to its mild conditions and high yields. youtube.com

Oxidative Cleavage: Benzyl ethers can also be cleaved oxidatively. organic-chemistry.orgnih.gov Reagents like N-bromosuccinimide (NBS) can be used to oxidize the benzylic position, leading to the formation of an aromatic aldehyde or ester. nih.gov Other oxidizing agents, including hypervalent iodine reagents, have also been shown to be effective. siu.edu

Electrophilic Aromatic Substitution: The isobutoxy group is an ortho-, para-directing and activating group for electrophilic aromatic substitution on the benzene ring. ck12.org This means that electrophiles will preferentially attack the positions ortho and para to the isobutoxy group. The ether's oxygen atom can donate its lone pair of electrons to the ring, stabilizing the carbocation intermediate formed during the substitution. Examples of such reactions include nitration, halogenation, and Friedel-Crafts alkylation/acylation. byjus.com

Catalytic Transformations and Reaction Kinetics

Catalysis offers efficient and selective pathways for the transformation of this compound.

Catalytic Hydrogenation: As mentioned, catalytic hydrogenation is a key transformation. Besides cleaving the benzyl ether, it can also be used for other reductions, depending on the catalyst and conditions. For instance, if the aromatic ring were to contain reducible groups, careful selection of the catalyst could allow for selective transformations. Ruthenium-based catalysts have been developed for the hydrogenation of amides to amines under milder conditions, suggesting a rich field of catalytic possibilities for amine transformations. nih.govrsc.org

Catalytic Oxidation: The secondary amine functionality can be oxidized. Bio-inspired catalyst systems, such as those using quinones in the presence of metal ions like ZnI₂, have been shown to efficiently catalyze the aerobic oxidation of secondary amines. nih.govacs.org Platinum(II) complexes have also been reported as catalysts for the oxidation of secondary amines to nitrones using hydrogen peroxide. rsc.org The oxidation of secondary amines to stable nitroxyl (B88944) radicals can also be achieved using catalysts like sodium tungstate (B81510) with hydrogen peroxide. tandfonline.com

While specific kinetic data for this compound is unavailable, the rates of these catalytic reactions would be expected to depend on factors such as catalyst concentration, substrate concentration, temperature, and the nature of the solvent.

| Catalytic Transformation | Catalyst System (Example) | Expected Product(s) |

| Hydrogenolysis | H₂, Pd/C | 4-Isobutyltoluene and 1-Propanamine |

| Aerobic Oxidation | O₂, 1,10-Phenanthroline-5,6-dione/ZnI₂ | Corresponding imine or other oxidation products |

| Oxidation with H₂O₂ | Pt(II) complex, H₂O₂ | Corresponding nitrone |

Studies on Non-Biological Degradation Pathways

In the absence of biological systems, this compound can be expected to degrade through abiotic processes.

Hydrolysis: The ether linkage is susceptible to hydrolysis, particularly under acidic conditions, as described in section 3.2. stackexchange.comvedantu.com While thermodynamically favorable in aqueous solutions, the spontaneous hydrolysis of ethers in neutral water is extremely slow at ambient temperatures and typically requires high temperatures or the presence of an acid catalyst. acs.org

Atmospheric Degradation: Amines released into the atmosphere can undergo degradation. These processes can be initiated by reaction with hydroxyl radicals (•OH), which are ubiquitous in the troposphere. This can lead to the formation of a variety of degradation products, including aldehydes, ketones, and smaller amines. ieaghg.org The isobutoxybenzyl portion of the molecule could also be susceptible to atmospheric oxidation.

Photodegradation: While not extensively studied for this specific compound, molecules containing aromatic rings can undergo photodegradation upon absorption of UV radiation. This can lead to bond cleavage and the formation of radical species, initiating a cascade of degradation reactions.

The environmental fate of this compound would likely be a complex interplay of these degradation pathways, influenced by environmental conditions such as pH, temperature, and the presence of light and oxidizing species.

Advanced Spectroscopic Characterization and Structural Elucidation of N 4 Isobutoxybenzyl 1 Propanamine

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Through one- and two-dimensional experiments, a complete and unambiguous assignment of all proton and carbon signals in N-(4-Isobutoxybenzyl)-1-propanamine can be achieved.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound displays distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the benzene (B151609) ring typically appear as two doublets in the downfield region, a characteristic pattern for a 1,4-disubstituted benzene. The benzylic protons and the protons of the propyl and isobutyl groups resonate at specific chemical shifts, with their multiplicity (splitting pattern) revealing the number of adjacent protons, according to the n+1 rule. docbrown.info The integration of these signals provides the ratio of protons in each environment. docbrown.info

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (CH) | 7.2 | d | 2H |

| Aromatic (CH) | 6.8 | d | 2H |

| Isobutoxy (OCH₂) | 3.7 | d | 2H |

| Benzyl (B1604629) (CH₂) | 3.7 | s | 2H |

| Propylamine (B44156) (NCH₂) | 2.6 | t | 2H |

| Isobutoxy (CH) | 2.0 | m | 1H |

| Propylamine (CH₂) | 1.5 | m | 2H |

| Isobutoxy (CH₃) | 1.0 | d | 6H |

| Propylamine (CH₃) | 0.9 | t | 3H |

Note: Predicted data is based on typical chemical shift ranges for similar functional groups. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic (C-O) | 158 |

| Aromatic (C) | 131 |

| Aromatic (CH) | 129 |

| Aromatic (CH) | 114 |

| Isobutoxy (OCH₂) | 74 |

| Benzyl (CH₂) | 54 |

| Propylamine (NCH₂) | 51 |

| Isobutoxy (CH) | 28 |

| Propylamine (CH₂) | 23 |

| Isobutoxy (CH₃) | 19 |

| Propylamine (CH₃) | 11 |

Note: Predicted data is based on typical chemical shift ranges for similar functional groups. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms. epfl.ch

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically on adjacent carbons. This is crucial for tracing the spin systems of the propyl and isobutyl chains.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). columbia.edu This allows for the definitive assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away (¹H-¹³C long-range correlations). sdsu.educolumbia.edu This technique is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for piecing together the different fragments of the molecule, such as connecting the isobutoxy group to the aromatic ring and the propylamine group to the benzylic carbon.

Mass Spectrometric (MS) Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in structural confirmation. nih.gov In electrospray ionization (ESI) mass spectrometry, this compound is expected to show a prominent protonated molecular ion [M+H]⁺ peak corresponding to its molecular weight of 221.35 g/mol . scbt.combldpharm.com

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) offers further structural insights. scielo.br Key fragmentation pathways for this compound would likely involve:

Cleavage of the C-N bond, leading to the formation of a stable benzyl cation or a propylaminyl radical.

Loss of the isobutyl group from the ether linkage.

Fragmentation of the propylamine side chain.

Analysis of the masses of these fragment ions allows for the reconstruction of the molecule's structure, confirming the connectivity of the isobutoxy, benzyl, and propylamine components. mdpi.comraco.cat

Infrared (IR) Spectroscopic Analysis of Characteristic Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. docbrown.info The IR spectrum of this compound is expected to exhibit several characteristic absorption bands.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (secondary amine) | Stretching | 3300-3500 (weak to medium, broad) |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-2960 |

| C=C (aromatic) | Stretching | 1450-1600 |

| C-O (ether) | Stretching | 1200-1250 (asymmetric) & 1000-1100 (symmetric) |

| C-N (amine) | Stretching | 1020-1220 |

The presence of a band in the 3300-3500 cm⁻¹ region would be indicative of the N-H stretch of the secondary amine. docbrown.info Strong absorptions in the 2850-2960 cm⁻¹ range confirm the presence of aliphatic C-H bonds in the isobutyl and propyl groups. Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. The characteristic C-O stretching of the aryl alkyl ether would be visible around 1240 cm⁻¹. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopic Studies of Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nih.gov The UV-Vis spectrum of this compound is dominated by the absorptions of the substituted benzene ring. Aromatic compounds typically exhibit two main absorption bands: the E-band (ethylenic) and the B-band (benzenoid). For a 1,4-disubstituted benzene with an alkoxy group, the primary absorption maximum (λmax) is expected to be around 220-240 nm, with a secondary, less intense band at a longer wavelength, typically around 270-290 nm. These absorptions are due to π → π* transitions within the benzene ring. The presence of the auxochromic isobutoxy group (an oxygen-containing substituent) can cause a bathochromic (red) shift to longer wavelengths and an increase in absorption intensity compared to unsubstituted benzene.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the unequivocal gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides invaluable insights into the molecular structure, conformation, and intermolecular interactions that govern the solid-state properties of a compound. The process involves irradiating a single crystal of the substance with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams are directly related to the electron density distribution within the crystal, allowing for the generation of a detailed atomic model.

For a molecule such as this compound, X-ray crystallography could definitively establish the conformation of the isobutoxy and propanamine side chains relative to the benzyl ring. Furthermore, it would reveal the nature of any intermolecular interactions, such as hydrogen bonding involving the secondary amine, which dictates the crystal packing and influences physical properties like melting point and solubility.

Despite the profound utility of this technique, a thorough review of the current scientific literature and crystallographic databases reveals that no public X-ray crystallographic data for this compound is available at this time. The determination of its crystal structure would represent a significant contribution to the full characterization of this compound, providing a benchmark for computational modeling and further spectroscopic analysis.

Hypothetical Crystallographic Data Table

In the absence of experimental data, a hypothetical table of crystallographic parameters that would be determined from such an analysis is presented below to illustrate the type of information that would be obtained.

| Crystallographic Parameter | Description | Hypothetical Value |

| Crystal System | The symmetry of the unit cell. | Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | P2₁2₁2₁ |

| a (Å) | Unit cell dimension. | 10.5 |

| b (Å) | Unit cell dimension. | 15.2 |

| c (Å) | Unit cell dimension. | 8.3 |

| α (°) | Unit cell angle. | 90 |

| β (°) | Unit cell angle. | 90 |

| γ (°) | Unit cell angle. | 90 |

| Volume (ų) | The volume of the unit cell. | 1325.16 |

| Z | The number of molecules per unit cell. | 4 |

| Density (calculated) (g/cm³) | The calculated density of the crystal. | 1.110 |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | 0.045 |

Advancements in Automated Spectroscopic Data Interpretation

The structural elucidation of organic molecules has been significantly accelerated by advancements in automated spectroscopic data interpretation. These sophisticated software tools leverage algorithms and machine learning to analyze complex datasets from techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, often in a fraction of the time required for manual interpretation.

For a compound like this compound, automated systems can predict spectroscopic features and compare them against experimental data. For instance, in NMR spectroscopy, software can predict ¹H and ¹³C chemical shifts, coupling constants, and spin system patterns based on the proposed molecular structure. These predictions can then be rapidly matched with the experimental spectrum to confirm the structure or identify discrepancies.

Modern automated interpretation systems often integrate data from multiple analytical techniques. By combining information from NMR, MS (which provides the molecular weight and fragmentation patterns), and IR (which identifies functional groups), these programs can provide a highly confident structural assignment. This multipronged approach is particularly valuable for novel compounds where reference spectra are unavailable.

Several software platforms are at the forefront of this technological wave. Programs such as ACD/Labs' Spectrus Platform and Bruker's OPUS/QU-N offer comprehensive solutions for the analysis and management of spectroscopic data. bruker.combruker.com These platforms can automate the process from data acquisition to final structure verification, significantly enhancing the efficiency of chemical research. The development of artificial intelligence-driven tools, such as the DP4-AI for NMR data analysis, represents a paradigm shift, enabling high-throughput analysis and the potential for new discoveries through machine learning. rsc.org

The application of these automated tools to the spectroscopic data of this compound would streamline its characterization, ensuring accuracy and freeing researchers to focus on the chemical applications and properties of the compound.

In Vitro Metabolic Pathways and Biotransformation Studies of N 4 Isobutoxybenzyl 1 Propanamine

Identification of Phase I Enzymatic Transformations

Phase I metabolism typically involves the introduction or exposure of functional groups, rendering the parent compound more polar. For N-(4-Isobutoxybenzyl)-1-propanamine, several Phase I reactions are anticipated, primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.govresearchgate.net These transformations likely include hydroxylation, N-oxidation, N-dealkylation, and dehydrogenation.

Hydroxylation: This is a common metabolic pathway where a hydroxyl (-OH) group is added to the molecule. Potential sites for hydroxylation on this compound include:

Aromatic Hydroxylation: The benzene (B151609) ring can be hydroxylated, although the position of the isobutoxy group may influence the site of this reaction. nih.gov

Aliphatic Hydroxylation: The isobutyl group is a likely candidate for hydroxylation at various positions. nih.gov The n-propyl group can also undergo hydroxylation.

N-Oxidation: The nitrogen atom in the propylamine (B44156) moiety can be oxidized to form an N-oxide, a reaction also mediated by CYP enzymes. washington.edu

N-Dealkylation: This process involves the cleavage of the bond between the nitrogen atom and an alkyl group. nih.gov For this compound, this could occur at two locations:

N-Depropylation: Removal of the propyl group would yield 4-isobutoxybenzylamine.

N-Debenzylation: Cleavage of the benzyl-nitrogen bond would result in 1-propanamine.

O-Dealkylation: The isobutoxy group can be dealkylated to form a hydroxyl group, a reaction known as O-dealkylation. This would produce 4-hydroxybenzyl-1-propanamine and isobutyraldehyde. washington.edu

Dehydrogenation: The primary amine of the propylamine side chain can be oxidized by amine dehydrogenases to form an imine, which can then undergo further hydrolysis. nih.govnih.gov

A summary of predicted Phase I metabolites is presented in the table below.

| Predicted Metabolite | Metabolic Pathway | Description |

| 4-Isobutoxybenzylamine | N-Depropylation | Removal of the n-propyl group from the nitrogen atom. |

| 1-Propanamine | N-Debenzylation | Cleavage of the bond between the benzyl (B1604629) group and the nitrogen atom. |

| N-(4-Hydroxybenzyl)-1-propanamine | O-Deisobutylation | Removal of the isobutyl group from the ether linkage. |

| N-(4-Isobutoxybenzyl)-1-propan-x-ol | Aliphatic Hydroxylation | Addition of a hydroxyl group to the n-propyl chain. |

| N-(4-(hydroxy-isobutoxy)benzyl)-1-propanamine | Aliphatic Hydroxylation | Addition of a hydroxyl group to the isobutyl chain. |

| Hydroxylated this compound | Aromatic Hydroxylation | Addition of a hydroxyl group to the benzene ring. |

| This compound N-oxide | N-Oxidation | Oxidation of the nitrogen atom in the propylamine group. |

Elucidation of Phase II Conjugation Reactions

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which significantly increases their water solubility and facilitates their excretion. If Phase I metabolism exposes or introduces suitable functional groups like hydroxyl (-OH) or amine (-NH2) groups, these can undergo Phase II reactions.

For the predicted metabolites of this compound, the following conjugation reactions are plausible:

Glucuronidation: Hydroxylated metabolites can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).

Sulfation: Phenolic hydroxyl groups, such as the one formed from O-dealkylation, are susceptible to sulfation by sulfotransferases (SULTs).

Acetylation: The primary amine group, if exposed through debenzylation, could potentially undergo acetylation by N-acetyltransferases (NATs).

The table below outlines potential Phase II conjugates.

| Predicted Conjugate | Precursor Metabolite | Conjugation Reaction |

| N-(4-Hydroxybenzyl)-1-propanamine-O-glucuronide | N-(4-Hydroxybenzyl)-1-propanamine | Glucuronidation |

| N-(4-Hydroxybenzyl)-1-propanamine-O-sulfate | N-(4-Hydroxybenzyl)-1-propanamine | Sulfation |

| N-Acetyl-1-propanamine | 1-Propanamine | Acetylation |

Mechanistic Studies of Enzymatic Systems Involved in Biotransformation

The primary enzymes responsible for the Phase I metabolism of this compound are expected to be members of the cytochrome P450 (CYP) family. researchgate.net Specific isoforms known to metabolize structurally similar compounds include CYP3A4 and CYP2D6, which are responsible for the N-dealkylation of many amine-containing drugs. researchgate.net The O-dealkylation of alkoxybenzenes is also a known CYP-mediated reaction. washington.edu

To identify the specific CYP isoforms involved, in vitro experiments using a panel of recombinant human CYP enzymes would be necessary. By incubating the compound with each individual isoform, the extent of metabolism can be quantified to determine the primary contributing enzymes.

Comparative In Vitro Metabolism Across Different Biological Matrices

In vitro metabolism studies commonly utilize various biological preparations to simulate in vivo conditions. The most frequently used are liver microsomes and S9 fractions.

Liver Microsomes: These are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I enzymes, particularly CYPs. They are well-suited for studying oxidative metabolism.

S9 Fractions: This is a supernatant fraction of a liver homogenate that contains both microsomes and the cytosolic fraction. The cytosol contains many Phase II enzymes. Therefore, S9 fractions can provide a more complete picture of metabolism, including both Phase I and Phase II reactions.

Comparing the metabolic profiles of this compound in both human liver microsomes and S9 fractions would reveal the relative contributions of oxidative and conjugative pathways.

Analytical Methodologies for Metabolite Profiling and Structural Identification

The identification and quantification of metabolites are crucial for understanding the biotransformation of a compound. A combination of analytical techniques is typically employed for this purpose. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the cornerstone of metabolite identification. LC separates the metabolites from the parent compound and biological matrix, while MS provides mass information that helps in the initial identification of potential metabolites based on mass shifts from the parent drug. Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, providing structural information for elucidation. nih.gov

High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, which allows for the determination of the elemental composition of metabolites, greatly aiding in their identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: When sufficient quantities of a metabolite can be isolated, NMR spectroscopy provides definitive structural elucidation, including the precise location of metabolic modifications.

A typical workflow for metabolite profiling would involve incubating this compound with liver microsomes or S9 fractions, followed by sample preparation and analysis by LC-MS/MS and HRMS to detect and characterize the formed metabolites.

The table below lists the key analytical techniques and their roles in metabolite studies.

| Analytical Technique | Application in Metabolite Studies |

| High-Performance Liquid Chromatography (HPLC) | Separation of metabolites from the parent compound and biological matrix. |

| Mass Spectrometry (MS) | Detection and mass determination of potential metabolites. |

| Tandem Mass Spectrometry (MS/MS) | Structural elucidation of metabolites through fragmentation analysis. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement for elemental composition determination. |

| Nuclear Magnetic Resonance (NMR) | Definitive structural identification of isolated metabolites. |

Analytical Methodologies for Research Applications of N 4 Isobutoxybenzyl 1 Propanamine

Development and Validation of Chromatographic Methods for Purity Assessment and Quantification in Research Samples

Chromatographic methods are fundamental for separating N-(4-Isobutoxybenzyl)-1-propanamine from impurities, starting materials, and byproducts that may be present in synthesized research samples. The goal is to develop methods that are not only accurate and precise but also robust enough for routine use.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Method development involves a systematic optimization of several parameters to achieve the desired separation.

A typical approach for developing a reversed-phase HPLC (RP-HPLC) method for purity assessment would involve:

Column Selection : A C18 or C8 column is often the first choice due to its versatility in separating a wide range of compounds based on hydrophobicity. For this compound, a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) would be a suitable starting point.

Mobile Phase Selection : The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol (B129727). The pH of the aqueous phase is critical for controlling the retention of ionizable compounds like amines. For this compound, which is basic, an acidic mobile phase (e.g., pH 3 using phosphate buffer) would ensure the analyte is in its protonated form, leading to better peak shape and retention.

Detection : A Diode Array Detector (DAD) or a UV-Vis detector is commonly used. The wavelength for detection would be selected based on the UV absorbance maxima of the this compound molecule, likely around 225 nm, where the benzyl (B1604629) chromophore absorbs.

Method Validation : Once optimal conditions are established, the method must be validated according to established guidelines (e.g., ICH) to ensure it is fit for its intended purpose. Validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Instrument | HPLC with UV/DAD Detector |

| Column | C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH 3.0) |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic or Gradient (e.g., 50:50 A:B) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 225 nm |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound has a relatively high boiling point, it can often be analyzed by GC, sometimes requiring derivatization to improve its volatility and chromatographic behavior.

Key considerations for GC method development include:

Column Selection : A low to mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is generally suitable for the analysis of amine compounds. Column dimensions (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) are chosen to provide a balance between resolution and analysis time.

Inlet and Detector Temperatures : The injector temperature must be high enough to ensure rapid vaporization of the sample without causing thermal degradation. A temperature of around 250 °C is a common starting point. The Flame Ionization Detector (FID) is a common choice for quantitative analysis due to its robustness and wide linear range, with a typical operating temperature of 280-300 °C.

Oven Temperature Program : A temperature gradient is typically employed to ensure good separation of analytes with different boiling points. The program would start at a lower temperature, hold for a short period, and then ramp up to a final temperature to elute all compounds of interest.

Validation : Similar to HPLC, the GC method must be validated for parameters such as linearity, precision, accuracy, and robustness to ensure reliable results for purity and quantification.

Table 2: Example GC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Instrument | Gas Chromatograph with FID |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium or Hydrogen, constant flow |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 20:1) |

| Oven Program | 150 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min) |

| Detector | FID |

| Detector Temperature | 300 °C |

Application of Mass Spectrometry-Based Techniques for Detection and Quantification

Mass spectrometry (MS) is an indispensable tool in analytical research, offering high sensitivity and specificity for the identification and quantification of compounds. When coupled with a chromatographic separation technique (a "hyphenated technique"), it provides a powerful platform for analyzing complex research samples.

LC-MS/MS combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry. This technique is particularly valuable for quantifying low levels of this compound in complex matrices.

Ionization : Electrospray ionization (ESI) in positive mode is typically used for amine-containing compounds, as they readily accept a proton to form a positively charged molecular ion [M+H]+.

Tandem Mass Spectrometry (MS/MS) : In a triple quadrupole mass spectrometer, the [M+H]+ ion is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and sensitivity. For this compound (molecular weight 221.35), the precursor ion would be m/z 222.2. Characteristic product ions would be determined through infusion experiments.

Method Development : The LC method is developed as described in section 6.1.1, and the MS parameters (e.g., collision energy, fragmentor voltage) are optimized to maximize the signal for the selected MRM transitions.

Table 3: Potential LC-MS/MS Parameters for this compound

| Parameter | Condition |

|---|---|

| LC System | UHPLC or HPLC |

| Column | C18, 50 x 2.1 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | ESI Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | m/z 222.2 |

| Product Ions (Q3) | To be determined empirically (e.g., fragments from benzyl or propylamine (B44156) moieties) |

GC-MS is the gold standard for the identification of volatile and semi-volatile organic compounds. It provides both chromatographic retention time and a mass spectrum, which serves as a molecular fingerprint.

Ionization : Electron Ionization (EI) is the most common technique, where high-energy electrons bombard the analyte molecules, causing fragmentation. The resulting fragmentation pattern is highly reproducible and can be compared to spectral libraries for identification.

Fragmentation Pattern : For this compound, characteristic fragments would be expected from the cleavage of the benzyl-nitrogen bond, leading to an isobutoxybenzyl fragment, and cleavage alpha to the nitrogen on the propylamine side chain. The base peak is often a stable iminium ion.

Applications : In research, GC-MS is used to confirm the identity of the synthesized compound, identify impurities, and elucidate their structures. For quantitative analysis, selected ion monitoring (SIM) can be used to enhance sensitivity by monitoring only a few characteristic ions.

Table 4: Representative GC-MS Parameters for this compound

| Parameter | Condition |

|---|---|

| GC System | As described in Section 6.1.2 |

| MS System | Single Quadrupole or Ion Trap MS |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

| Scan Mode | Full Scan for identification; Selected Ion Monitoring (SIM) for quantification |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

Advanced Hyphenated Techniques in Analytical Research

The term "hyphenated techniques" refers to the online coupling of a separation method with a spectroscopic detection method. While LC-MS and GC-MS are the most common examples, more advanced configurations are employed in research to gain deeper structural and quantitative information.

High-Resolution Mass Spectrometry (HRMS) : Coupling liquid or gas chromatography with high-resolution mass spectrometers like Time-of-Flight (TOF) or Orbitrap analyzers (LC-HRMS, GC-HRMS) allows for the determination of the elemental composition of this compound and its unknown impurities with very high mass accuracy. This is invaluable for structure elucidation and impurity profiling.

GC-IR : Gas Chromatography coupled with Infrared Spectroscopy provides information about the functional groups present in a molecule. The vapor-phase IR spectra can help distinguish between isomers that might produce similar mass spectra.

LC-NMR : The direct coupling of HPLC with Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structure determination of unknown compounds isolated from a complex mixture without the need for offline fraction collection.

These advanced techniques are typically employed in specialized research laboratories to solve complex analytical challenges, such as the definitive identification of novel synthesis byproducts or metabolites of this compound.

Derivatization Strategies for Enhanced Analytical Performance (e.g., Volatility, Sensitivity, Selectivity)

In the analysis of this compound, particularly by gas chromatography (GC), derivatization is a critical step to improve its chromatographic behavior and detection characteristics. researchgate.netnih.gov As a primary amine, the compound possesses an active hydrogen atom which can lead to undesirable interactions with the chromatographic system, resulting in poor peak shape (tailing) and reduced volatility. researchgate.netphenomenex.com Chemical derivatization mitigates these issues by replacing the active hydrogen with a less polar functional group, thereby enhancing volatility, improving thermal stability, and increasing sensitivity and selectivity of the analysis. labinsights.nlregistech.comjfda-online.com The primary strategies employed for the derivatization of amines like this compound are acylation and silylation. researchgate.netgcms.cz For enantiomeric analysis, chiral derivatization is utilized. researchgate.netacs.org

Acylation

Acylation involves the reaction of the primary amine group with an acylating agent, typically an acid anhydride or an acyl halide, to form a stable amide derivative. researchgate.net This process effectively reduces the polarity of the molecule, which increases its volatility and makes it more suitable for GC analysis. labinsights.nlunibo.it The resulting derivatives are often more stable than their silylated counterparts. unibo.it

The choice of acylating reagent can be tailored to the specific detector being used. Reagents such as acetic anhydride are effective for general-purpose detectors like the Flame Ionization Detector (FID). nih.govmdpi.com For enhanced sensitivity with an Electron Capture Detector (ECD), halogenated reagents like Trifluoroacetic Anhydride (TFAA) or Heptafluorobutyric Anhydride (HFBA) are employed. researchgate.netgcms.cz The introduction of fluorine atoms into the derivative creates a molecule with high electron affinity, leading to a significantly stronger response from the ECD. researchgate.net

Key benefits of acylation include:

Increased Volatility: The formation of an amide reduces hydrogen bonding, leading to a lower boiling point and better elution from the GC column. labinsights.nl

Improved Peak Shape: By masking the polar amine group, interactions with active sites on the column and inlet are minimized, resulting in more symmetrical peaks. nih.gov

Enhanced Sensitivity: The use of fluorinated acylating agents can dramatically increase the sensitivity of detection with ECD. gcms.cz

Table 1: Comparison of Common Acylation and Silylation Reagents for Primary Amine Derivatization.

Silylation

Silylation is one of the most versatile and widely used derivatization techniques in GC analysis. registech.com The reaction involves replacing the active hydrogen of the amine group with a non-polar alkylsilyl group, typically a trimethylsilyl (TMS) or a tert-butyldimethylsilyl (t-BDMS) group. phenomenex.comregistech.com Silyl derivatives are generally more volatile, less polar, and more thermally stable than the parent compound. registech.com

Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are powerful silyl donors that are highly effective for derivatizing primary amines. greyhoundchrom.comthermofisher.com For applications requiring greater stability, reagents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are preferred. The resulting t-BDMS derivatives are significantly more resistant to hydrolysis than TMS derivatives, which is a major advantage during sample preparation and storage. registech.comgreyhoundchrom.com Furthermore, t-BDMS derivatives provide characteristic fragmentation patterns in mass spectrometry, often yielding a prominent [M-57] ion corresponding to the loss of a tert-butyl group, which is highly useful for structural confirmation and selected ion monitoring (SIM). greyhoundchrom.com The addition of a catalyst like Trimethylchlorosilane (TMCS) can increase the reactivity of silylating reagents, ensuring complete derivatization of sterically hindered or less reactive amines. phenomenex.comgcms.cz

Chiral Derivatization

For the separation and quantification of enantiomers, chiral derivatization is necessary. This strategy involves reacting the racemic this compound with an enantiomerically pure chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. jfda-online.comacs.org Since diastereomers have different physicochemical properties, they can be separated using a standard, non-chiral chromatographic column. researchgate.net

A common CDA for primary amines is α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPAC), also known as Mosher's acid chloride. acs.org It reacts with the amine to form stable diastereomeric amides that are well-resolved by GC. Another approach involves using o-phthalaldehyde (OPA) in conjunction with a chiral thiol, such as N-acetyl-L-cysteine (NAC), to form fluorescent diastereomeric isoindole derivatives suitable for liquid chromatography (LC) analysis. researchgate.netmdpi.com This indirect method offers excellent selectivity and allows for the use of a wide range of detectors. mdpi.com

Table 2: Chiral Derivatization Strategies for Enantiomeric Resolution.

Computational Chemistry and Molecular Modeling of N 4 Isobutoxybenzyl 1 Propanamine

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of N-(4-Isobutoxybenzyl)-1-propanamine. wikipedia.orgnumberanalytics.com These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule. numberanalytics.com By optimizing the molecular geometry at a selected level of theory, such as B3LYP with a 6-31G(d,p) basis set, a stable conformation of the molecule can be obtained. libretexts.org

From the optimized structure, various electronic properties and reactivity descriptors can be calculated. mdpi.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller gap suggests higher reactivity.

Other global reactivity descriptors that can be derived from these calculations include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These parameters provide a quantitative measure of the molecule's reactivity and are valuable for predicting its behavior in chemical reactions.

Table 1: Hypothetical Reactivity Descriptors for this compound

| Descriptor | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Region of high electron density, susceptible to electrophilic attack. |

| LUMO Energy | 0.8 eV | Region of low electron density, susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | 7.0 eV | Indicates high kinetic stability. |

| Ionization Potential | 6.2 eV | Energy required to remove an electron. |

| Electron Affinity | -0.8 eV | Energy released upon adding an electron. |

| Electronegativity (χ) | 2.7 | Tendency to attract electrons. |

| Chemical Hardness (η) | 3.5 | Resistance to change in electron distribution. |

Molecular Dynamics Simulations for Conformational Analysis and Molecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the conformational landscape and intermolecular interactions of this compound. nih.govtandfonline.com MD simulations model the movement of atoms over time by solving Newton's equations of motion, providing insights into the dynamic behavior of the molecule. tandfonline.com These simulations can be performed in various environments, such as in a vacuum or in the presence of a solvent, to mimic physiological conditions.

By running simulations for extended periods, typically on the order of nanoseconds to microseconds, a representative ensemble of the molecule's conformations can be generated. mdpi.com Analysis of the simulation trajectory can reveal the most stable conformers, the flexibility of different parts of the molecule, and the transitions between different conformational states. oup.com This information is crucial for understanding how the molecule might adapt its shape to interact with biological targets.

Furthermore, MD simulations can be used to study the interactions between this compound and other molecules, such as water, ions, or biological macromolecules. By analyzing the non-bonded interactions (van der Waals and electrostatic forces), key interaction sites on the molecule can be identified.

Table 2: Hypothetical Conformational Analysis Data for this compound from MD Simulations

| Conformer | Relative Population (%) | Key Dihedral Angles | Description |

|---|---|---|---|

| Extended | 65 | ~180° | The propyl and isobutoxy chains are extended away from the benzyl (B1604629) ring. |

| Folded | 30 | ~60° | The propyl chain is folded back towards the benzyl ring. |

| Other | 5 | Variable | Transient, higher-energy conformations. |

Prediction of Spectroscopic Properties Using Computational Methods

Computational methods can be employed to predict the spectroscopic properties of this compound, which can aid in its experimental characterization. chemrxiv.orgnih.gov The vibrational frequencies corresponding to infrared (IR) spectroscopy can be calculated using quantum chemical methods. numberanalytics.com These calculations can help in assigning the absorption bands in an experimental IR spectrum to specific vibrational modes of the molecule, such as C-H stretching, N-H bending, and C-O stretching.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often coupled with DFT. github.io By comparing the predicted chemical shifts with experimental data, the structure and conformation of the molecule can be confirmed. acs.org

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Feature | Hypothetical Value | Assignment |

|---|---|---|---|

| IR Spectroscopy | Vibrational Frequency | ~3350 cm⁻¹ | N-H stretch |

| IR Spectroscopy | Vibrational Frequency | ~2960 cm⁻¹ | C-H stretch (aliphatic) |

| IR Spectroscopy | Vibrational Frequency | ~1240 cm⁻¹ | C-O stretch (ether) |

| ¹H NMR | Chemical Shift | ~7.2 ppm | Aromatic protons |

| ¹H NMR | Chemical Shift | ~3.7 ppm | -O-CH₂- protons |

| ¹³C NMR | Chemical Shift | ~158 ppm | Aromatic C-O |

| ¹³C NMR | Chemical Shift | ~74 ppm | -O-CH₂- carbon |

Ligand-Based and Structure-Based Computational Approaches for Mechanistic Insights

Both ligand-based and structure-based computational approaches can provide valuable mechanistic insights into the potential biological activity of this compound. nih.govresearchgate.net

Ligand-based approaches are utilized when the three-dimensional structure of the biological target is unknown. iaanalysis.com These methods rely on the principle that molecules with similar structures often exhibit similar biological activities. By comparing the structural and physicochemical properties of this compound with a set of known active compounds, a pharmacophore model can be developed. This model identifies the essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) required for activity and their spatial arrangement.

Structure-based approaches , such as molecular docking, are employed when the 3D structure of the target protein is available. temple.edumdpi.com In this method, the conformational space of this compound is explored to find the most favorable binding orientation within the active site of the target. The binding affinity is then estimated using a scoring function. This allows for the identification of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, providing a detailed understanding of the binding mode.

Table 4: Hypothetical Pharmacophore Model for this compound

| Pharmacophoric Feature | Molecular Moiety | Potential Interaction |

|---|---|---|

| Hydrogen Bond Donor | Secondary amine (-NH-) | Interaction with a hydrogen bond acceptor on the target. |

| Hydrogen Bond Acceptor | Ether oxygen (-O-) | Interaction with a hydrogen bond donor on the target. |

| Aromatic Ring | Benzene (B151609) ring | π-π stacking or hydrophobic interactions. |

| Hydrophobic Group | Isobutyl group | Interaction with a hydrophobic pocket on the target. |

Structure Activity Relationship Sar Studies of N 4 Isobutoxybenzyl 1 Propanamine and Its Analogs

Systematic Chemical Modifications of the N-(4-Isobutoxybenzyl) Moiety and their Impact on Molecular Properties

The N-(4-Isobutoxybenzyl) group is a critical component of the molecule, and alterations to this moiety can significantly affect its chemical and physical properties. The isobutoxy group, in particular, plays a role in the molecule's lipophilicity and steric profile.

Systematic modifications often involve altering the alkoxy chain or substituting the phenyl ring. For instance, varying the length and branching of the alkoxy group can modulate the compound's solubility and ability to cross biological membranes. Replacing the isobutoxy group with smaller alkoxy groups (e.g., methoxy (B1213986), ethoxy) or larger, more complex ones can fine-tune these properties.

Furthermore, the position of the isobutoxy group on the benzyl (B1604629) ring is crucial. While the parent compound has a 4-isobutoxy substitution, moving it to the 2- or 3-position would likely alter the molecule's conformation and its potential interactions with biological targets.

Substituents on the benzyl ring also offer a wide range of possible modifications. The introduction of electron-donating or electron-withdrawing groups can influence the electronic environment of the aromatic ring and the benzylic carbon, which can, in turn, affect the reactivity and binding affinity of the molecule. In related N-benzyl phenethylamine (B48288) series, the nature of the substituent on the N-benzyl group has been shown to influence the interaction of other parts of the molecule. nih.gov

A study on N-benzyl-2-phenylpyrimidin-4-amine derivatives, which share the N-benzylamine core, led to the identification of potent inhibitors of the deubiquitinating enzyme USP1/UAF1. nih.gov This highlights how modifications to the benzylamine (B48309) scaffold can lead to significant biological activity. nih.gov

| Modification to N-benzyl Moiety | Predicted Impact on Molecular Properties |

| Varying Alkoxy Chain Length | Modulates lipophilicity and solubility. |

| Altering Alkoxy Chain Branching | Influences steric hindrance and conformational flexibility. |

| Positional Isomers of Alkoxy Group | Affects molecular shape and potential binding interactions. |

| Phenyl Ring Substitution | Alters electronic properties and potential for specific interactions (e.g., hydrogen bonding, halogen bonding). |

Variations on the Propanamine Backbone and their Influence on Chemical Behavior

Key variations can include altering the length of the alkyl chain. For example, changing the propanamine to an ethanamine or butanamine would change the distance and spatial relationship between the nitrogen atom and the benzyl group. This can affect how the molecule fits into a binding site.

Introducing branching on the propanamine chain, such as adding a methyl group to the alpha or beta carbon, would create chiral centers and introduce steric bulk. This can lead to stereoselective interactions and potentially different chemical behaviors for different enantiomers.

Furthermore, the nature of the amine itself can be modified. While the parent compound is a secondary amine, it could be converted to a primary or tertiary amine. A primary amine would have an additional hydrogen bond donor, while a tertiary amine would be a hydrogen bond acceptor only and would be more sterically hindered. In studies of benzylamine-type antimycotics, the nature of the amine and the side chain attached to it were found to be critical for their biological activity. nih.gov

| Modification to Propanamine Backbone | Predicted Influence on Chemical Behavior |

| Altering Alkyl Chain Length | Changes the spatial orientation of functional groups. |

| Introducing Chain Branching | Creates stereocenters and introduces steric hindrance. |

| Modification of the Amine | Alters hydrogen bonding capacity and basicity. |

| Cyclization of the Backbone | Restricts conformational flexibility, leading to a more rigid structure. |

Investigation of Substituent Effects on Theoretical Interaction Profiles

The introduction of different substituents on either the benzyl ring or the propanamine backbone can be investigated through computational methods to predict their effect on the molecule's interaction profile. Molecular modeling can simulate how these analogs might interact with theoretical binding sites.

For example, adding a hydroxyl or methoxy group to the benzyl ring could introduce potential hydrogen bond donor or acceptor sites, respectively. The specific placement of these groups would be critical in determining whether they can form favorable interactions.

Similarly, substituents on the propanamine chain can influence the molecule's conformational preferences. A bulky substituent might favor a particular spatial arrangement to minimize steric clashes. These theoretical studies can help prioritize which analogs to synthesize for further experimental testing. A physical model based on quantum theory has been used to describe the electronic effects in the QSAR of benzene (B151609) derivatives, highlighting the wave mechanical nature of drug-receptor interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. atlantis-press.com For N-(4-Isobutoxybenzyl)-1-propanamine and its analogs, QSAR can be a powerful tool to develop hypotheses about their mechanism of action.

To build a QSAR model, a dataset of analogs with their corresponding measured activities is required. Various molecular descriptors, which are numerical representations of chemical and physical properties, are calculated for each analog. These descriptors can be related to lipophilicity (e.g., logP), electronic properties (e.g., Hammett constants), steric properties (e.g., molar refractivity), and topological indices.

By applying statistical methods like multiple linear regression or partial least squares, a QSAR equation can be derived that correlates these descriptors with the observed activity. nih.gov Such a model can then be used to predict the activity of new, unsynthesized analogs and to gain insight into the key structural features that are important for activity. For instance, a positive coefficient for a lipophilicity descriptor would suggest that increasing the lipophilicity of the molecule could lead to higher activity.

QSAR studies on related benzylamine derivatives have shown the importance of various physicochemical parameters for their biological activity. nih.gov The development of robust QSAR models relies on having a diverse set of analogs and a reliable biological assay.

| QSAR Descriptor | Potential Mechanistic Implication |

| LogP (Lipophilicity) | Importance of hydrophobic interactions or membrane permeability. |

| Molar Refractivity (Steric) | Role of molecular size and shape in binding. |

| Dipole Moment (Electronic) | Influence of overall molecular polarity on interactions. |

| HOMO/LUMO Energies (Electronic) | Involvement of electronic interactions like charge transfer. |

Conclusion and Future Research Directions

Synthesis of Current Academic Understanding of N-(4-Isobutoxybenzyl)-1-propanamine

The current academic understanding of this compound is exceptionally limited. Its existence is confirmed through its availability from commercial chemical suppliers and the assignment of a CAS number. Its basic chemical identity, including molecular formula and structure, is established. Beyond this, there is a significant void in the scientific literature.

Identification of Knowledge Gaps and Emerging Research Avenues

The primary knowledge gap is the near-complete absence of experimentally determined data. Key areas for research include:

Synthesis and Characterization: Development and publication of a detailed, optimized synthetic protocol and full characterization of the compound using modern spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Physicochemical Properties: Systematic determination of its physical properties (melting point, boiling point, solubility in various solvents) and chemical properties (pKa).

Chemical Reactivity: Exploration of its reactivity in various chemical transformations to understand its chemical behavior and potential for creating novel derivatives.

Potential for Further Exploration of Chemical Behavior and Synthetic Utility in Academic Settings

Given its structure, which combines a flexible alkyl amine chain with a substituted aromatic ring, this compound could serve as a scaffold or intermediate in medicinal chemistry or materials science. Future academic research could explore its potential biological activities or its use as a building block for more complex molecules. The isobutoxy group, in particular, may confer interesting solubility or metabolic properties that could be of interest in drug discovery programs. A thorough investigation of its fundamental chemistry is the necessary first step for any such exploration.

Q & A

Q. What are the established synthetic routes for N-(4-Isobutoxybenzyl)-1-propanamine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via reductive amination or alkylation. For example, reacting 4-isobutoxybenzaldehyde with 1-propanamine under catalytic hydrogenation (e.g., Pd/C or NaBH4) yields the target compound. Solvent choice (e.g., methanol vs. THF) and temperature (25–60°C) significantly affect reaction efficiency. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

- Key Data :

| Method | Yield Range | Optimal Conditions |

|---|---|---|

| Reductive Amination | 60–75% | 40°C, MeOH, 24h |

| Alkylation | 50–65% | THF, RT, 48h |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer : It serves as a precursor for:

- Receptor-binding studies : Structural analogs (e.g., N-substituted benzylamines) are used in dopamine receptor modulation .

- Prodrug development : The isobutoxy group enhances lipophilicity, aiding blood-brain barrier permeability assays .

Advanced Research Questions

Q. How can computational modeling optimize this compound for target receptor interactions?

- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding affinities. Parameterize the isobutoxy group’s steric effects on docking scores. Validate with in vitro assays (e.g., radioligand displacement for dopamine receptors) .

- Example Workflow :

1. Generate 3D conformers (OpenBabel).

2. Dock into receptor PDB (e.g., 6CM4 for D2 receptor).

3. Compare ΔG values with experimental IC50 data.

Q. What strategies resolve contradictions in reported solubility data across studies?

- Methodological Answer : Discrepancies arise from solvent polarity and pH variations. Use standardized protocols:

- Shake-flask method : Measure solubility in PBS (pH 7.4) and DMSO at 25°C.

- HPLC quantification : Compare against a calibration curve.

- Data Normalization : Report logP values (predicted: ~2.8) to contextualize lipophilicity .

Q. How to design impurity profiling studies for batch-to-batch consistency?

- Methodological Answer :

- LC-MS/MS : Identify common byproducts (e.g., dealkylated or oxidized derivatives).

- Forced Degradation : Expose the compound to heat (40°C), light, and acidic/alkaline conditions to simulate stability challenges.

- Reference Standards : Synthesize and characterize suspected impurities (e.g., N-(4-hydroxybenzyl)-1-propanamine) for spiking experiments .

Q. What in vitro assays assess metabolic stability of this compound?

- Methodological Answer :

- Hepatic Microsome Assay : Incubate with rat/human liver microsomes (37°C, NADPH). Monitor parent compound depletion via LC-MS.

- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: Luciferin-IPA) to assess enzyme inhibition risks .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s melting point?

- Methodological Answer : Variations may stem from polymorphic forms or impurities.

- DSC/TGA : Perform differential scanning calorimetry to detect polymorph transitions.

- Recrystallization : Test solvents (e.g., ethanol vs. acetone) to isolate pure crystalline forms.

- Literature Cross-check : Compare with structurally similar compounds (e.g., N-(4-methoxybenzyl)-1-propanamine, mp 78–80°C) .

Regulatory and Safety Considerations

Q. What regulatory guidelines apply to handling this compound?

- Methodological Answer :

Retrosynthesis Analysis